Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to an indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 6-oxo-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Formation of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials and photopolymerization processes.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 6-amino-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Uniqueness
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJZPZHRFJHSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732212 | |
Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216582-48-8 | |
Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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